molecular formula C15H20N4O2 B5354875 N-[(1,5-dimethyl-1H-indazol-3-yl)methyl]-2-morpholinecarboxamide hydrochloride

N-[(1,5-dimethyl-1H-indazol-3-yl)methyl]-2-morpholinecarboxamide hydrochloride

カタログ番号: B5354875
分子量: 288.34 g/mol
InChIキー: JZNQZLPLTBQLNM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[(1,5-dimethyl-1H-indazol-3-yl)methyl]-2-morpholinecarboxamide hydrochloride, also known as MI-773, is a small molecule inhibitor that has been developed to target the MDM2-p53 interaction. This interaction plays a crucial role in the regulation of the p53 tumor suppressor protein, which is often mutated or inactivated in cancer cells. MI-773 has shown promising results in preclinical studies as a potential treatment for various types of cancer.

作用機序

N-[(1,5-dimethyl-1H-indazol-3-yl)methyl]-2-morpholinecarboxamide hydrochloride binds to the hydrophobic pocket of MDM2, preventing its interaction with p53. This leads to the stabilization and activation of p53, which in turn induces cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to induce DNA damage and inhibit DNA repair pathways, further contributing to its anti-cancer effects.
Biochemical and Physiological Effects:
This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life in vivo. It has also been shown to be well-tolerated in animal studies, with no significant toxicity observed at therapeutic doses. This compound has been shown to induce apoptosis in cancer cells, as well as inhibit tumor growth and metastasis in preclinical models.

実験室実験の利点と制限

N-[(1,5-dimethyl-1H-indazol-3-yl)methyl]-2-morpholinecarboxamide hydrochloride has several advantages as a research tool, including its specificity for the MDM2-p53 interaction and its ability to activate the p53 pathway in cancer cells. However, it is important to note that this compound is still in the preclinical stage of development and has not yet been tested in clinical trials. Additionally, this compound may have off-target effects that could complicate data interpretation in lab experiments.

将来の方向性

There are several potential future directions for research on N-[(1,5-dimethyl-1H-indazol-3-yl)methyl]-2-morpholinecarboxamide hydrochloride. One area of interest is the development of combination therapies that target multiple pathways in cancer cells. Another potential direction is the investigation of this compound in combination with immunotherapy, as p53 activation has been shown to enhance the anti-tumor immune response. Finally, further studies are needed to determine the safety and efficacy of this compound in clinical trials, with the ultimate goal of developing it as a novel anti-cancer therapy.

合成法

The synthesis of N-[(1,5-dimethyl-1H-indazol-3-yl)methyl]-2-morpholinecarboxamide hydrochloride involves several steps, starting with the reaction of 1,5-dimethyl-1H-indazole with formaldehyde to form a key intermediate. This intermediate is then reacted with morpholine and chloroacetyl chloride to form the final product, which is purified and isolated as the hydrochloride salt.

科学的研究の応用

N-[(1,5-dimethyl-1H-indazol-3-yl)methyl]-2-morpholinecarboxamide hydrochloride has been extensively studied in preclinical models of cancer, including both in vitro and in vivo studies. It has been shown to inhibit the MDM2-p53 interaction, leading to the activation of the p53 pathway and subsequent cell cycle arrest and apoptosis in cancer cells. This compound has demonstrated efficacy against a wide range of cancer types, including breast, lung, colon, and pancreatic cancer.

特性

IUPAC Name

N-[(1,5-dimethylindazol-3-yl)methyl]morpholine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2/c1-10-3-4-13-11(7-10)12(18-19(13)2)8-17-15(20)14-9-16-5-6-21-14/h3-4,7,14,16H,5-6,8-9H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZNQZLPLTBQLNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(N=C2CNC(=O)C3CNCCO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。